molecular formula C18H13N3O3 B8544498 {2-[(3-Nitropyridin-2-yl)amino]phenyl}(phenyl)methanone CAS No. 89153-91-3

{2-[(3-Nitropyridin-2-yl)amino]phenyl}(phenyl)methanone

Cat. No. B8544498
CAS RN: 89153-91-3
M. Wt: 319.3 g/mol
InChI Key: MRMOTKGMMJMALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(3-Nitropyridin-2-yl)amino]phenyl}(phenyl)methanone is a useful research compound. Its molecular formula is C18H13N3O3 and its molecular weight is 319.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality {2-[(3-Nitropyridin-2-yl)amino]phenyl}(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {2-[(3-Nitropyridin-2-yl)amino]phenyl}(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89153-91-3

Product Name

{2-[(3-Nitropyridin-2-yl)amino]phenyl}(phenyl)methanone

Molecular Formula

C18H13N3O3

Molecular Weight

319.3 g/mol

IUPAC Name

[2-[(3-nitropyridin-2-yl)amino]phenyl]-phenylmethanone

InChI

InChI=1S/C18H13N3O3/c22-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)20-18-16(21(23)24)11-6-12-19-18/h1-12H,(H,19,20)

InChI Key

MRMOTKGMMJMALA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC3=C(C=CC=N3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 56.0 g (0.28 mole) of 2-aminobenzophenone and 49.6 g (0.31 mole) of 2-chloro-3-nitropyridine was heated by means of an oil bath with stirring at 150° C. for 45 minutes (evolution of hydrogen chloride gas ceased). The product was partitioned between 130 ml of methylene chloride and 250 ml aqueous bicarbonate solution. The aqueous layer was extracted three times with 50 ml portions of methylene chloride. All methylene chloride solutions were combined and dried over sodium sulfate and filtered. Methylene chloride was stripped off in a rotary vacuum evaporator to give a dark brown viscous oil. The product was purified by column chromatography, eluting with methylene chloride on silica gel. On evaporation of the methylene chloride, an orange oil was obtained which crystallized slowly. The crystals were triturated in 105 ml of 1:1 tert-butyl alcohol/petroleum ether (30→60). Crystalline yellow solid, 50.5 g (58%) was obtained by contrifuging and drying, m.p. 85° C.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
49.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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